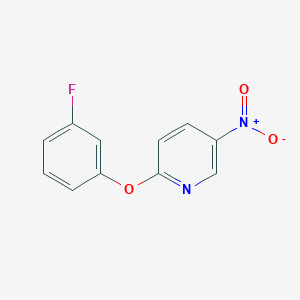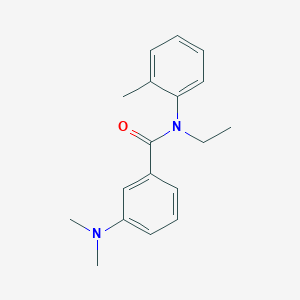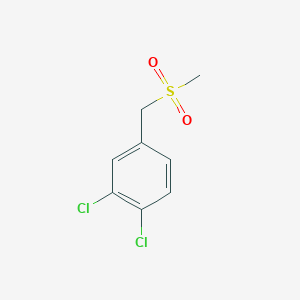
2-(3-Fluorophenoxy)-5-nitropyridine
概要
説明
2-(3-Fluorophenoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a fluorophenoxy group attached to the pyridine ring, along with a nitro group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenoxy)-5-nitropyridine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Fluorophenoxy Substitution: The nitropyridine intermediate is then reacted with 3-fluorophenol in the presence of a suitable base, such as potassium carbonate, to form the desired this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-Fluorophenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 2-(3-Fluorophenoxy)-5-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenoxy group.
科学的研究の応用
2-(3-Fluorophenoxy)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(3-Fluorophenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorophenoxy and nitro groups can influence the compound’s electronic properties, enhancing its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can interact with receptors on cell surfaces, affecting signal transduction pathways.
類似化合物との比較
2-(3-Fluorophenoxy)-5-nitropyridine can be compared with other nitropyridine derivatives and fluorophenoxy compounds:
Similar Compounds: 2-(4-Fluorophenoxy)-5-nitropyridine, 2-(3-Chlorophenoxy)-5-nitropyridine, 2-(3-Fluorophenoxy)-4-nitropyridine.
Uniqueness: The specific positioning of the fluorophenoxy and nitro groups in this compound imparts unique electronic and steric properties, making it distinct in terms of reactivity and application potential.
特性
IUPAC Name |
2-(3-fluorophenoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-8-2-1-3-10(6-8)17-11-5-4-9(7-13-11)14(15)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTOTRWSIARZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B7857289.png)











